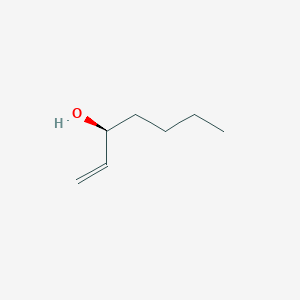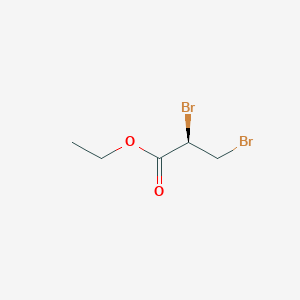
(2S)-2-ethylbutanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-ethylbutanedioyl dichloride is an organic compound with the molecular formula C6H8Cl2O2 It is a derivative of butanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethylbutanedioyl dichloride typically involves the chlorination of (2S)-2-ethylbutanedioic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
(2S)-2-ethylbutanedioic acid+2SOCl2→(2S)-2-ethylbutanedioyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
(2S)-2-ethylbutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-ethylbutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to (2S)-2-ethylbutanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
(2S)-2-ethylbutanedioic acid: Formed from hydrolysis.
科学的研究の応用
(2S)-2-ethylbutanedioyl dichloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development as a building block for active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity with nucleophiles.
作用機序
The mechanism of action of (2S)-2-ethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
類似化合物との比較
Similar Compounds
- (2S)-2-methylbutanedioyl dichloride
- (2S)-2-propylbutanedioyl dichloride
- (2S)-2-isobutylbutanedioyl dichloride
Uniqueness
(2S)-2-ethylbutanedioyl dichloride is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the compound. This uniqueness can affect its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
(2S)-2-ethylbutanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCVVFQGHCLIP-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)

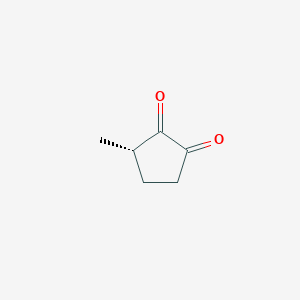
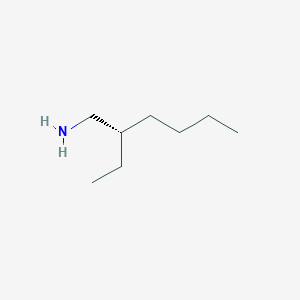
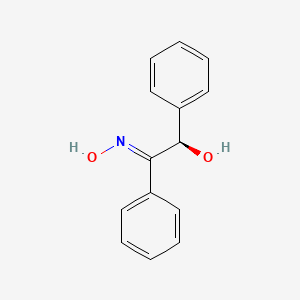
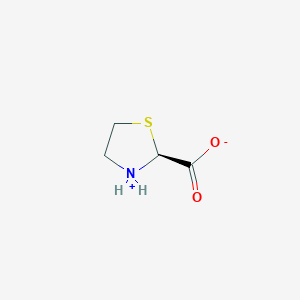

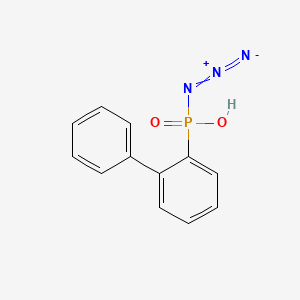
![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
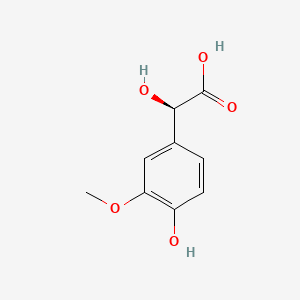
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
